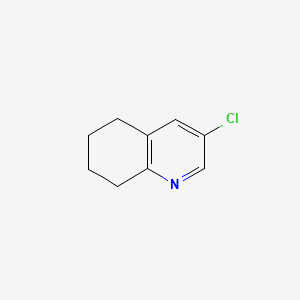
tert-Butyl 4-(2-bromopyridin-4-yl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-Butyl 4-(2-bromopyridin-4-yl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C14H20BrN3O2 . It has a molecular weight of 342.24 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
While specific synthesis methods for “tert-Butyl 4-(2-bromopyridin-4-yl)piperazine-1-carboxylate” were not found, similar compounds have been synthesized and characterized using 1H NMR, 13C NMR, MS, and FT-IR techniques . The synthesis process typically involves refluxing the starting materials in a suitable solvent .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 4-(2-bromopyridin-4-yl)piperazine-1-carboxylate” has been analyzed using various techniques. The InChI code for the compound is 1S/C14H20BrN3O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)12-10-11(15)4-5-16-12/h4-5,10H,6-9H2,1-3H3 . The compound’s structure has been optimized using density functional theory (DFT) at the B3LYP/6-311+G(2d, p) level .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 342.23 g/mol . It has a topological polar surface area of 45.7 Ų . The compound has a rotatable bond count of 3 .
Applications De Recherche Scientifique
Pharmaceutical Research
This compound is used as an active pharmaceutical ingredient . It’s a key intermediate in the synthesis of various biologically active compounds . For example, it’s used in the synthesis of crizotinib, a drug used to treat non-small cell lung cancer .
Organic Synthesis
The compound plays a significant role in organic synthesis. It’s used in the synthesis of various heterocyclic compounds . These heterocyclic compounds have a wide range of applications in medicinal chemistry, agrochemicals, and dyes.
Safety And Hazards
Propriétés
IUPAC Name |
tert-butyl 4-(2-bromopyridin-4-yl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN3O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)11-4-5-16-12(15)10-11/h4-5,10H,6-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFWKVSJYHFRGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=NC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(2-bromopyridin-4-yl)piperazine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

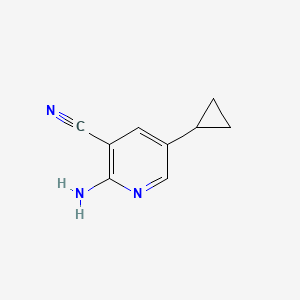
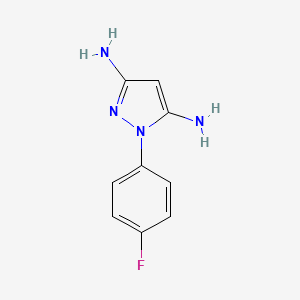

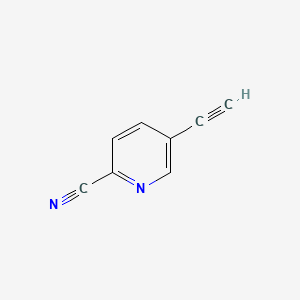
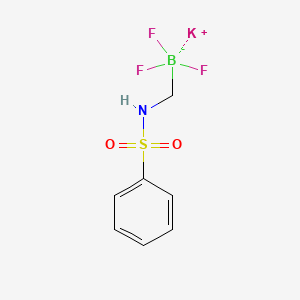
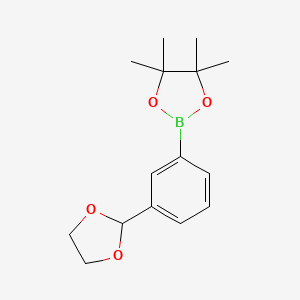
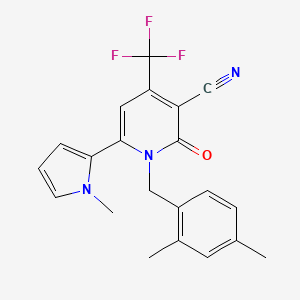
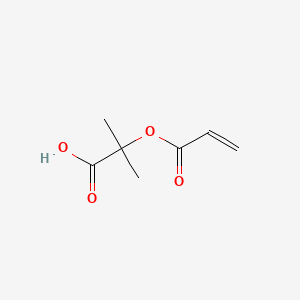

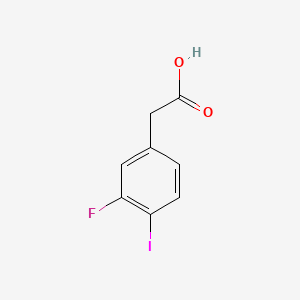
![Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate](/img/structure/B582222.png)
![5'-Bromo-3'H-spiro[azepane-4,1'-isobenzofuran]](/img/structure/B582223.png)

